3-(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)propanoic acid 3-(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1105192-05-9
VCID: VC2786488
InChI: InChI=1S/C12H11N3O4S/c16-9(17)4-3-7-6-20-12(14-7)15-11(19)8-2-1-5-13-10(8)18/h1-2,5-6H,3-4H2,(H,13,18)(H,16,17)(H,14,15,19)
SMILES: C1=CNC(=O)C(=C1)C(=O)NC2=NC(=CS2)CCC(=O)O
Molecular Formula: C12H11N3O4S
Molecular Weight: 293.3 g/mol

3-(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)propanoic acid

CAS No.: 1105192-05-9

Cat. No.: VC2786488

Molecular Formula: C12H11N3O4S

Molecular Weight: 293.3 g/mol

* For research use only. Not for human or veterinary use.

3-(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)propanoic acid - 1105192-05-9

Specification

CAS No. 1105192-05-9
Molecular Formula C12H11N3O4S
Molecular Weight 293.3 g/mol
IUPAC Name 3-[2-[(2-oxo-1H-pyridine-3-carbonyl)amino]-1,3-thiazol-4-yl]propanoic acid
Standard InChI InChI=1S/C12H11N3O4S/c16-9(17)4-3-7-6-20-12(14-7)15-11(19)8-2-1-5-13-10(8)18/h1-2,5-6H,3-4H2,(H,13,18)(H,16,17)(H,14,15,19)
Standard InChI Key ISSHWVBFQGHJAE-UHFFFAOYSA-N
SMILES C1=CNC(=O)C(=C1)C(=O)NC2=NC(=CS2)CCC(=O)O
Canonical SMILES C1=CNC(=O)C(=C1)C(=O)NC2=NC(=CS2)CCC(=O)O

Introduction

The compound 3-(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)propanoic acid is a synthetic molecule characterized by its unique structural features, including a thiazole ring and a dihydropyridine moiety. Such compounds are often explored for their potential biological and pharmaceutical applications due to the presence of heterocyclic systems that can interact with biological targets.

This article provides an in-depth analysis of the compound, including its synthesis, structural properties, and potential biological activities.

Structural Features

The molecular structure of 3-(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)propanoic acid consists of:

  • Dihydropyridine Core: A partially reduced pyridine ring with a keto group at position 2.

  • Thiazole Ring: A sulfur-containing heterocyclic ring attached to the dihydropyridine through an amide bond.

  • Propanoic Acid Side Chain: A carboxylic acid functional group extending from the thiazole ring.

These features make the compound a candidate for applications in medicinal chemistry due to its ability to form hydrogen bonds and interact with enzymes or receptors.

Synthesis

The synthesis of such compounds typically involves multi-step organic reactions. For instance:

  • Formation of the Thiazole Ring: The thiazole moiety can be synthesized via cyclization reactions involving thiourea derivatives and α-halo ketones.

  • Attachment of the Dihydropyridine Core: The dihydropyridine unit can be introduced through condensation reactions using precursors like β-keto esters and ammonia derivatives.

  • Final Coupling Step: The propanoic acid side chain is attached via amidation or esterification reactions.

Table 1 summarizes the typical reaction conditions for synthesizing related compounds.

StepReaction TypeReagents/Conditions
1Thiazole formationThiourea, α-halo ketones
2Dihydropyridine synthesisβ-keto esters, ammonia
3Amidation/EsterificationPropanoic acid derivatives

Biological Activity

Compounds containing thiazole and dihydropyridine units have been studied for various biological activities:

  • Antimicrobial Properties: Many thiazole derivatives exhibit activity against Gram-positive and Gram-negative bacteria by disrupting cell wall synthesis or DNA replication .

  • Anti-inflammatory Effects: Dihydropyridine-containing molecules have shown potential as inhibitors of inflammatory mediators like 5-lipoxygenase .

  • Anticancer Potential: Similar compounds have demonstrated cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7 .

Table 2 highlights some biological activities observed in structurally related molecules.

ActivityTest Organism/Cell LineObserved Effect
AntimicrobialE. coli, S. aureusInhibition zones (mm)
Anti-inflammatoryIn silico (5-LOX)Docking score improvement
AnticancerHCT-116, MCF-7IC50 values (µg/mL)

Analytical Characterization

To confirm the structure of such compounds, analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H) and Carbon (13^13C) NMR spectra provide insights into the chemical environment of atoms.

    • Peaks corresponding to the thiazole ring and dihydropyridine core are diagnostic .

  • Mass Spectrometry (MS):

    • Molecular ion peaks confirm the molecular weight.

    • Fragmentation patterns help identify functional groups .

  • X-Ray Crystallography:

    • Provides detailed information on bond lengths, angles, and crystal packing .

Applications

The compound's structure suggests potential applications in:

  • Drug Design:

    • Its ability to form hydrogen bonds makes it a candidate for enzyme inhibitors or receptor agonists/antagonists.

  • Agriculture:

    • Related compounds have been used to enhance plant growth and yield by modulating metabolic pathways .

  • Material Science:

    • Heterocyclic compounds like this may serve as building blocks for advanced materials due to their electronic properties.

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